1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine features a bicyclic pyrazolo[1,5-a]pyridine core fused with a partially saturated ring system (4H,5H,6H,7H). The pyrazolo[1,5-a]pyridine moiety is substituted at position 3 with a carbonyl group linked to a piperazine ring. The piperazine nitrogen at position 4 is further acylated with a 3,4,5-trimethoxybenzoyl group, introducing significant steric bulk and electron-donating methoxy substituents.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-29-18-12-15(13-19(30-2)20(18)31-3)21(27)24-8-10-25(11-9-24)22(28)16-14-23-26-7-5-4-6-17(16)26/h12-14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYHGHDUPETCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the trimethoxybenzoyl group via acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds such as 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (sc-349881) share a similar partially saturated pyrazolo-fused core but replace the pyridine ring with pyrimidine. The carboxylic acid substituent at position 3 contrasts with the carbonyl-piperazine group in the target compound, suggesting divergent solubility and reactivity profiles .
Dihydropyrazolo[1,5-a]pyrimidines
Examples include 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4q). These compounds feature a pyrimidine ring fused to pyrazole, with substituents like nitro or hydroxyl groups. The nitro group in 4q introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Such differences may impact metabolic stability and binding affinity .
Piperazine and Acyl Substituent Variations
Piperazine-Based Analogues
- 1-[3-(1H-Pyrazol-1-yl)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (BJ40180): This analogue substitutes the 3,4,5-trimethoxybenzoyl group with a pyrazole-containing benzoyl moiety.
- The absence of a fused pyrazolo ring reduces conformational rigidity compared to the target compound .
Acyl Group Comparisons
- The 3,4,5-trimethoxybenzoyl group in the target compound provides steric bulk and lipophilicity. In contrast, compounds like 4d (2-amino-5-(2,4-dimethoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]-pyrimidin-7(4H)-one) feature dimethoxyphenyl substituents, which offer fewer methoxy groups and reduced steric hindrance .
Physicochemical and Functional Group Analysis
- Lipophilicity : The 3,4,5-trimethoxybenzoyl group increases logP compared to analogues with polar substituents (e.g., carboxylic acid in sc-349881).
- Hydrogen-Bonding Capacity : The target compound’s methoxy groups act as hydrogen-bond acceptors, whereas compounds like 4q (nitro group) prioritize electron withdrawal.
- Conformational Flexibility : Partial saturation of the pyrazolo[1,5-a]pyridine core in the target compound may enhance rigidity compared to fully aromatic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
